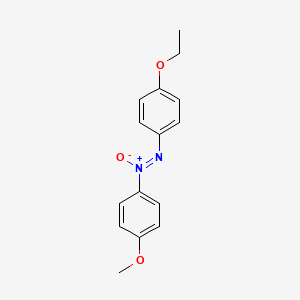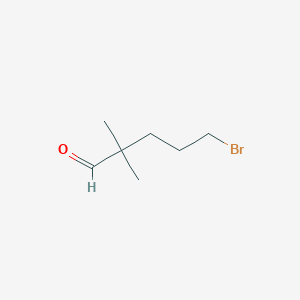
7,9-Dibutyl-9-methylpentadec-7-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Dibutyl-9-methylpentadec-7-ene is a chemical compound with the molecular formula C24H48 It is a hydrocarbon with a structure that includes a long carbon chain with butyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibutyl-9-methylpentadec-7-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 7-pentadecene with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
7,9-Dibutyl-9-methylpentadec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
7,9-Dibutyl-9-methylpentadec-7-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7,9-Dibutyl-9-methylpentadec-7-ene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and signaling pathways.
相似化合物的比较
Similar Compounds
- 7,9-Dibutyl-7-methylpentadec-7-ene
- 7,9-Dibutyl-9-ethylpentadec-7-ene
- 7,9-Dibutyl-9-methylhexadec-7-ene
Uniqueness
7,9-Dibutyl-9-methylpentadec-7-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and for applications requiring specific molecular characteristics.
属性
CAS 编号 |
55676-74-9 |
|---|---|
分子式 |
C24H48 |
分子量 |
336.6 g/mol |
IUPAC 名称 |
7,9-dibutyl-9-methylpentadec-7-ene |
InChI |
InChI=1S/C24H48/c1-6-10-14-16-19-23(18-12-8-3)22-24(5,20-13-9-4)21-17-15-11-7-2/h22H,6-21H2,1-5H3 |
InChI 键 |
YFRMTOFDUNTMDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CC(C)(CCCC)CCCCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


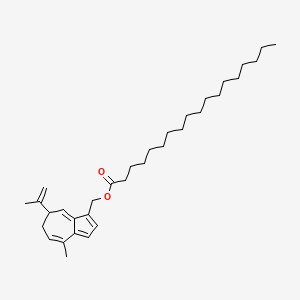

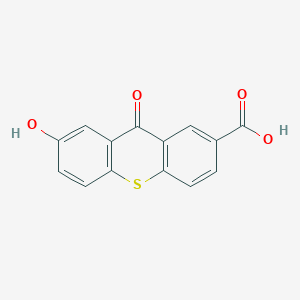
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
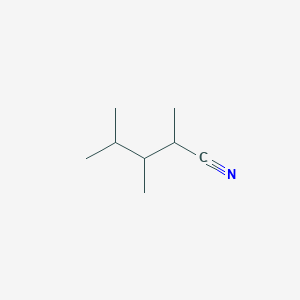
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
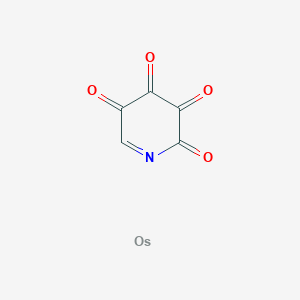
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
